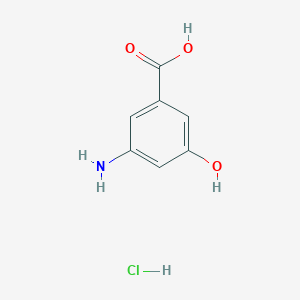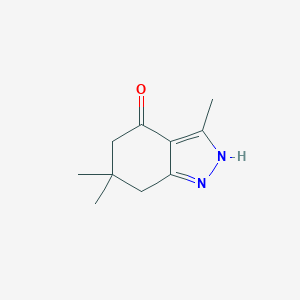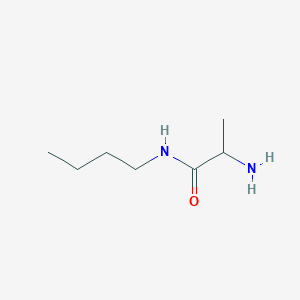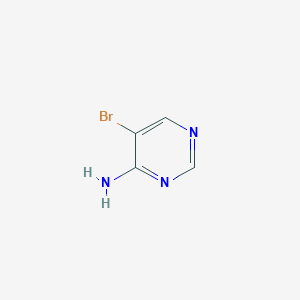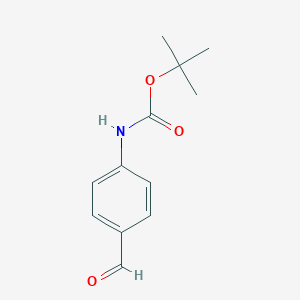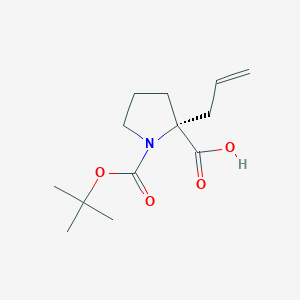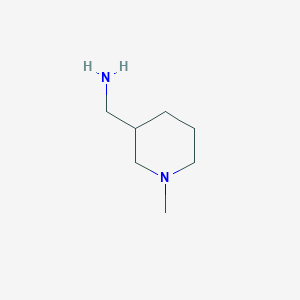
(1-Methylpiperidin-3-yl)methanamine
説明
“(1-Methylpiperidin-3-yl)methanamine” is a chemical compound with the CAS Number: 14613-37-7 . It has a molecular weight of 128.22 and its molecular formula is C7H16N2 . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(1-Methylpiperidin-3-yl)methanamine” is 1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3 . The compound’s structure is based on a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Physical And Chemical Properties Analysis
“(1-Methylpiperidin-3-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 128.22 and a density of 0.9±0.1 g/cm3 . The boiling point is 155.3±8.0 °C at 760 mmHg .
科学的研究の応用
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Here are some of the applications of piperidine derivatives:
-
Anticancer Agents : Piperidine derivatives are being utilized as anticancer agents . The specific methods of application or experimental procedures would depend on the specific derivative and the type of cancer being treated. The results or outcomes obtained would also vary based on these factors.
-
Antiviral Agents : Piperidine derivatives are also used as antiviral agents . Again, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific derivative and the type of virus being targeted.
-
Antimalarial Agents : Piperidine derivatives are used in the treatment of malaria . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific derivative and the strain of malaria being treated.
-
Antimicrobial and Antifungal Agents : Piperidine derivatives are used as antimicrobial and antifungal agents . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific derivative and the type of microbe or fungus being targeted.
-
Antihypertension Agents : Piperidine derivatives are used in the treatment of hypertension . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific derivative and the severity of the hypertension.
-
Analgesic and Anti-inflammatory Agents : Piperidine derivatives are used as analgesic (pain-relieving) and anti-inflammatory agents . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific derivative and the type and severity of the pain or inflammation being treated.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332-H315-H319-H335, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of eye contact .
特性
IUPAC Name |
(1-methylpiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDTYNCWGSIWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546434 | |
| Record name | 1-(1-Methylpiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpiperidin-3-yl)methanamine | |
CAS RN |
14613-37-7 | |
| Record name | 1-(1-Methylpiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylpiperidin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)
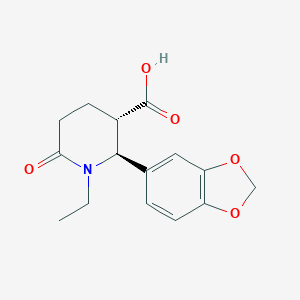
![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)
![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)
